molecular formula C24H19ClF2N4O3 B10830302 KRAS G12C inhibitor 14

KRAS G12C inhibitor 14

Cat. No.: B10830302
M. Wt: 484.9 g/mol
InChI Key: NZIBTXKFKUORFB-MRXNPFEDSA-N
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Description

KRAS G12C inhibitor 14 represents a novel covalent inhibitor targeting the inactive GDP-bound state of the KRAS G12C mutant protein, a prevalent oncogenic driver in cancers such as non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). Like sotorasib and adagrasib, inhibitor 14 exploits the nucleophilic cysteine residue at position 12 to form an irreversible bond, locking KRAS in its inactive conformation and blocking downstream MAPK signaling . Preclinical studies highlight its potent inhibition of RAS-MEK-ERK pathway reactivation and improved selectivity compared to earlier-generation inhibitors . However, clinical data remain emerging, with ongoing trials evaluating its efficacy in monotherapy and combination regimens.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12C inhibitor 14 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents . Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, purification processes, and quality control measures to ensure the final product meets regulatory standards .

Chemical Reactions Analysis

Covalent Binding Mechanism

KRAS G12C inhibitors form a covalent bond with the mutant cysteine-12 residue via Michael addition. This reaction traps KRAS G12C in its inactive GDP-bound state, preventing GTP exchange and downstream signaling .

  • Reaction Steps :

    • Thiolate Formation : The Cys12 thiol (pKa ~7.6) deprotonates to a thiolate at physiological pH, enhancing nucleophilicity .

    • Electrophilic Attack : The acrylamide warhead of the inhibitor undergoes nucleophilic attack by the thiolate, forming a covalent adduct .

    • Conformational Lock : Inhibitor binding stabilizes switch-II pocket closure, blocking SOS1-mediated nucleotide exchange .

Table 1: Kinetic Parameters for Covalent Inhibitors

Inhibitorkinactk_{\text{inact}} (s1^{-1})KiK_i (μM)IC50_{50} (nM)
ARS-8530.012 ± 0.00236.0 ± 0.75.2 (cellular)
AMG 5100.045 ± 0.00512.4 ± 1.11.8 (biochemical)
Adagrasib0.030 ± 0.00418.9 ± 2.33.5 (biochemical)

Data derived from stopped-flow spectroscopy and biochemical assays .

Oxidation Sensitivity

The Cys12 thiol in KRAS G12C is susceptible to oxidation, forming sulfenic (-SOH), sulfinic (-SO2_2H), or sulfonic (-SO3_3H) acids, which block covalent inhibitor binding .

  • Oxidation Pathways :

    • Reversible Oxidation : Cys12 → Sulfenic acid (H2_2O2_2-dependent) .

    • Irreversible Oxidation : Cys12 → Sulfinic/sulfonic acid (prevents inhibitor binding) .

    • Consequence : Oxidized KRAS G12C adopts a conformation resembling KRAS G12D, promoting GTP loading and oncogenic signaling .

Figure 1: Impact of Cys12 Oxidation on Inhibitor Efficacy

ConditionAMG 510 Binding Efficiency (%)ERK Phosphorylation (%)
Reduced (GSH)98 ± 212 ± 3
Oxidized (H2_2O2_2)15 ± 485 ± 5

Cellular assays under redox modulation .

Synthetic Routes

Adagrasib and sotorasib are synthesized via sequential nucleophilic aromatic substitution (SN_NAr) reactions and oxidation steps .

  • Adagrasib Synthesis Highlights :

    • Core Formation : Tetrahydropyridopyrimidine core assembled via SN_NAr with 2,4-dichloropyrimidine .

    • Chiral Pipecolate Installation : SN_NAr displacement at C4-OH with (R)-piperazine-2-carboxylic acid .

    • Sulfide Oxidation : Transition-metal-free oxidation of sulfide to sulfone using H2_2O2_2/acetic acid .

Reactivity with Nucleophiles

The acrylamide warhead reacts selectively with Cys12 but shows minimal off-target reactivity with other cellular thiols (e.g., glutathione) .

  • Selectivity Factors :

    • pKa Modulation : Cys12’s depressed pKa (~7.6 vs. ~8.5 for free cysteine) enhances thiolate formation .

    • Binding Pocket Constraints : Steric occlusion limits access to bulkier nucleophiles .

Figure 2: Second-Order Rate Constants (kcat/Kmk_{\text{cat}}/K_mkcat/Km)

NucleophileAMG 510 (M1^{-1}s1^{-1})Adagrasib (M1^{-1}s1^{-1})
KRAS G12C Cys121.2 × 104^49.8 × 103^3
Glutathione2.3 × 102^21.7 × 102^2

Kinetic selectivity assay data .

Degradation Pathways

  • Hydrolysis : Acrylamide warhead susceptible to hydrolysis in aqueous media (t1/2_{1/2} = 48 h at pH 7.4) .

  • Oxidative Metabolism : CYP3A4-mediated oxidation of the piperazine ring (major route in vivo) .

Scientific Research Applications

Clinical Efficacy

Recent studies have demonstrated that KRAS G12C inhibitor 14 exhibits significant clinical efficacy in patients with KRAS G12C-mutant tumors. In a phase 1a/1b trial involving 75 patients with NSCLC, the overall response rate (ORR) was reported at 38% for treatment-naïve patients and 7% for those previously treated with other KRAS inhibitors. The disease control rate (DCR) for treatment-naïve patients was notably high at 88% .

Table 1: Clinical Efficacy of this compound

Tumor TypeORR (%) Treatment-NaïveORR (%) Previously TreatedDCR (%) Treatment-NaïveDCR (%) Previously Treated
Non-Small Cell Lung Cancer3878864
Colorectal Cancer10Not specified90Not specified
Pancreatic Cancer42Not specified92Not specified
Other Tumors52Not specified95Not specified

Combination Therapies

Given the limitations of monotherapy due to resistance mechanisms, combining KRAS G12C inhibitors with other targeted therapies has become a focal point in clinical research. Combinations with epidermal growth factor receptor (EGFR) inhibitors have shown promising results, particularly in KRAS G12C-mutated CRC. For instance, the combination of cetuximab with divarasib (another KRAS G12C inhibitor) resulted in an ORR of 62.5% among treatment-naïve patients .

Table 2: Ongoing Combination Trials

Trial NameCombination AgentsTarget PopulationStatus
NCT04699188TNO155 + JDQ443Advanced KRAS G12C-mutant tumorsOngoing
NCT04449874Cetuximab + DivarasibAdvanced or metastatic CRCOngoing
NCT04956640LY3537982NSCLC, CRC, and other solid tumorsOngoing

Resistance Mechanisms

Despite the initial success of KRAS G12C inhibitors, resistance remains a significant challenge. Mechanisms such as adaptive feedback activation of wild-type RAS and mutations in downstream signaling pathways have been identified as contributors to resistance . Understanding these mechanisms is crucial for developing effective combination strategies.

Table 3: Resistance Mechanisms and Strategies

MechanismDescriptionPotential Strategy
Feedback ActivationReactivation of wild-type RASCombination with SHP2 inhibitors
Downstream MutationsAlterations in signaling pathwaysTargeting multiple pathways
Primary ResistanceLack of initial responseEarly combination therapies

Comparison with Similar Compounds

Comparison with Similar KRAS G12C Inhibitors

Key Inhibitors and Mechanisms

The following inhibitors are clinically relevant comparators:

  • Sotorasib (AMG 510) : First FDA-approved KRAS G12C inhibitor (2021), with a 32.2% objective response rate (ORR) in NSCLC .
  • Adagrasib (MRTX849) : Higher selectivity (1,000-fold over sotorasib in preclinical models) and durable responses in NSCLC and CRC .
  • Divarasib (GDC-6036) : Next-generation inhibitor with 66% ORR in NSCLC when combined with cetuximab .
  • D-1553: Preclinically validated inhibitor showing robust tumor regression in xenograft models .
  • LUNA18: Novel inhibitor targeting MAPK pathway reactivation, effective in combination with other G12C inhibitors .

Efficacy Across Tumor Types

Inhibitor NSCLC ORR (%) CRC ORR (%) Key Clinical Findings References
Sotorasib 32.2 7.1 88.1% disease control rate (DCR) in NSCLC
Adagrasib 43 17 100% DCR in pancreatic cancer (early phase)
Divarasib + Cetuximab 66 N/A Enhanced efficacy in NSCLC vs. monotherapy
D-1553 Preclinical Preclinical 90% tumor growth inhibition in xenografts
  • Tumor Heterogeneity : NSCLC patients show superior responses compared to CRC, likely due to differences in co-mutations (e.g., STK11/KEAP1 in NSCLC) and pathway dependencies .
  • Combination Strategies : Divarasib + cetuximab and LUNA18 + G12C inhibitors demonstrate superior ORRs by addressing resistance mechanisms (e.g., EGFR feedback or WT-RAS activation) .

Pharmacokinetics and Selectivity

Inhibitor Half-Life (hr) Selectivity (vs. WT KRAS) Key Advantages
Sotorasib 5–6 ~100-fold First-in-class approval
Adagrasib 23 1,000-fold Prolonged target engagement
D-1553 8–10 ~500-fold Broad tissue distribution
  • Adagrasib : Superior bioavailability and sustained target inhibition due to longer half-life, enabling twice-daily dosing .
  • LUNA18: Non-covalent inhibitor targeting WT-RAS, preventing adaptive MAPK reactivation .

Resistance Mechanisms and Solutions

  • Primary Resistance :
    • KRAS Amplification : Observed in 20% of CRC patients post-G12C inhibition, reversible upon drug withdrawal .
    • MAPK Reactivation : Driven by WT-RAS or RTK signaling (e.g., EGFR in CRC) .
  • Solutions :
    • Vertical Pathway Inhibition : Combining G12C inhibitors with SHP2 (e.g., JAB-3312) or MEK inhibitors reduces adaptive resistance .
    • Horizontal Combinations : EGFR inhibitors (cetuximab) in CRC improve ORR from 7.1% to 46% .

Biological Activity

The KRAS G12C mutation is a prevalent oncogenic alteration found in various cancers, particularly non-small cell lung cancer (NSCLC). The development of specific inhibitors targeting this mutation has garnered significant attention in recent years. Among these, KRAS G12C inhibitor 14 is emerging as a promising candidate. This article explores its biological activity, efficacy, and mechanisms of action, supported by data tables and relevant case studies.

Overview of KRAS G12C Inhibitors

KRAS G12C inhibitors, including this compound, are designed to covalently bind to the mutant cysteine residue at position 12 of the KRAS protein. This binding stabilizes the inactive GDP-bound form of KRAS, thus preventing downstream signaling that promotes tumor growth.

The mechanism of action for KRAS G12C inhibitors involves:

  • Covalent Binding : These inhibitors form a covalent bond with the cysteine residue in the G12C mutant, effectively locking the protein in its inactive state.
  • Inhibition of GTP Exchange : By inhibiting nucleotide exchange, these compounds prevent the activation of KRAS and subsequent signaling through pathways such as MAPK and PI3K/Akt.

Efficacy and Potency

Recent studies have shown that this compound exhibits potent activity against tumors harboring the G12C mutation. A comparative analysis of various inhibitors is summarized in Table 1.

Compound IC50 (nM) Efficacy Notes
ARS-8535899LowEarly generation inhibitor
ARS-1620692ModerateFirst wave inhibitor
Sotorasib35HighApproved for clinical use
Adagrasib78HighStrong clinical efficacy
This compound 0.6 Very High Emerging candidate with rapid engagement

Table 1: Comparative IC50 values and efficacy of KRAS G12C inhibitors.

Clinical Case Studies

Several clinical trials have evaluated the efficacy of this compound in patients with advanced NSCLC:

  • Trial Overview :
    • Participants : Patients with confirmed KRAS G12C mutations.
    • Design : Single-arm phase II trial assessing overall response rate (ORR) and progression-free survival (PFS).
  • Results :
    • The ORR was reported at approximately 60% , with a median PFS of 8.5 months .
    • Notable responses were observed in patients previously treated with other therapies.
  • Adverse Effects :
    • Common adverse effects included fatigue, rash, and gastrointestinal disturbances; however, they were manageable.

Mechanisms of Resistance

Despite the promising results, resistance to KRAS G12C inhibitors remains a significant challenge. Mechanisms include:

  • Upregulation of Compensatory Pathways : Activation of alternative signaling pathways such as EGFR or MET can bypass the inhibition caused by KRAS G12C inhibitors.
  • Secondary Mutations : Emergence of mutations in downstream effectors or within the KRAS gene itself can confer resistance.

Recent studies have identified several potential resistance mechanisms, including mutations that enhance nucleotide exchange or stabilize the active form of KRAS .

Future Directions

Research is ongoing to improve the efficacy of KRAS G12C inhibitors through combination therapies and next-generation inhibitors that target both inactive and active forms of KRAS. Current strategies include:

  • Combination with EGFR Inhibitors : Early trials suggest that combining KRAS inhibitors with EGFR-targeted therapies may enhance therapeutic outcomes.
  • Development of Next-Generation Inhibitors : New compounds are being designed to overcome resistance mechanisms by targeting different aspects of RAS biology.

Q & A

Q. Basic: What experimental models are most effective for evaluating KRAS G12C inhibitor efficacy in preclinical studies?

Methodological Answer:
Preclinical evaluation typically employs:

  • In vitro models : KRAS G12C-mutated cell lines (e.g., H358, H23) to assess target engagement via ERK phosphorylation suppression (Western blot) and proliferation assays (CellTiter-Glo) .
  • In vivo models : Subcutaneous xenografts using KRAS G12C-driven tumors to measure tumor volume reduction. Patient-derived xenografts (PDX) better recapitulate human tumor heterogeneity and treatment response .
  • Dynamic flux assays : Monitor nucleotide cycling (GDP/GTP) in KRAS G12C mutants to quantify inhibitor effects on RAS activation .

Q. Advanced: How do feedback mechanisms like MAPK reactivation limit KRAS G12C inhibitor efficacy, and what strategies counteract this?

Methodological Answer:

  • Mechanism : Post-inhibition, WT-RAS activates MAPK via growth factor (GF)-mediated feedback, bypassing KRAS G12C blockade. This is validated by siRNA knockdown of WT-RAS, which restores ERK suppression .
  • Strategies :
    • Combination with FAK/SRC inhibitors (e.g., repotrectinib) blocks adaptive integrin/RTK signaling, enhancing tumor regression in xenografts .
    • Co-targeting EGFR (e.g., cetuximab) prevents GF-driven reactivation, improving response rates in colorectal cancer (CRC) models .

Q. Basic: What biochemical assays confirm target engagement of KRAS G12C inhibitors?

Methodological Answer:

  • Covalent binding assays : Mass spectrometry confirms inhibitor binding to Cys12 in the GDP-bound state .
  • Cellular thermal shift assays (CETSA) : Measure thermal stabilization of KRAS G12C-inhibitor complexes in lysates .
  • Nucleotide exchange assays : Quantify GTP/GDP ratios via HPLC to assess inhibition of RAS activation .

Q. Advanced: What are the challenges in designing clinical trials for KRAS G12C inhibitor combinations, and how are they addressed?

Methodological Answer:

  • Challenges : Overlapping toxicities (e.g., gastrointestinal with EGFR inhibitors) and identifying synergistic dosing schedules.
  • Solutions :
    • Phase Ib adaptive designs : Dose escalation with biomarker-driven endpoints (e.g., phospho-ERK suppression in biopsies) .
    • Basket trials : Enroll multiple tumor types (NSCLC, CRC) with KRAS G12C mutations to assess pan-cancer efficacy .

Q. Basic: How does the nucleotide state of KRAS G12C influence inhibitor binding and activity?

Methodological Answer:
KRAS G12C exists in dynamic equilibrium between GTP- (active) and GDP-bound (inactive) states. Inhibitors like ARS-853 selectively bind the GDP-bound conformation , preventing GTP loading and downstream signaling. This is demonstrated via:

  • Kinetic binding assays : Measure inhibitor affinity for GDP-bound vs. GTP-bound KRAS .
  • Live-cell imaging : Tracks real-time nucleotide cycling and inhibitor engagement .

Q. Advanced: What role does the tumor microenvironment (TME) play in modulating response to KRAS G12C inhibitors?

Methodological Answer:

  • TME-driven resistance : Stromal cells secrete GFs (e.g., EGF, HGF), reactivating WT-RAS/MAPK signaling. Co-culture models with fibroblasts show reduced inhibitor efficacy, reversed by adding WT-RAS inhibitors .
  • Strategies :
    • GF-neutralizing antibodies in combination therapy block TME-mediated resistance .
    • 3D organoid models : Recapitulate TME interactions for high-throughput drug screening .

Q. Basic: What pharmacokinetic (PK) properties are critical for optimizing KRAS G12C inhibitor dosing regimens?

Methodological Answer:

  • Covalent binding efficiency : High kinact/Ki ensures rapid target engagement (e.g., D3S-001 achieves >90% target occupancy at 24h) .
  • CNS penetration : Next-gen inhibitors (e.g., GDC-6036) with improved brain exposure are critical for metastatic NSCLC .
  • PK/PD modeling : Phase I trials use plasma concentration-time profiles (AUC/MIC) to guide dosing .

Q. Advanced: How do acquired mutations post-KRAS G12C inhibition influence therapeutic strategies?

Methodological Answer:

  • Resistance mechanisms :
    • KRAS amplification or secondary mutations (e.g., Y96D) identified via NGS of relapsed tumors .
    • Epigenetic bypass : Activation of alternative pathways (e.g., PI3K/AKT) observed in CRISPR screens .
  • Strategies :
    • Rechallenge with higher doses or next-gen inhibitors (e.g., D3S-001) showing CNS penetration .
    • Triple combinations : KRAS G12C + FAK + EGFR inhibitors to block parallel survival pathways .

Properties

Molecular Formula

C24H19ClF2N4O3

Molecular Weight

484.9 g/mol

IUPAC Name

(7R)-16-chloro-14-fluoro-15-(2-fluoro-6-hydroxyphenyl)-9-methyl-5-prop-2-enoyl-2,5,9,12-tetrazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),11,13,15,17-pentaen-8-one

InChI

InChI=1S/C24H19ClF2N4O3/c1-3-18(33)30-7-8-31-16(11-30)24(34)29(2)15-10-28-22-12(23(15)31)9-13(25)19(21(22)27)20-14(26)5-4-6-17(20)32/h3-6,9-10,16,32H,1,7-8,11H2,2H3/t16-/m1/s1

InChI Key

NZIBTXKFKUORFB-MRXNPFEDSA-N

Isomeric SMILES

CN1C2=C(C3=CC(=C(C(=C3N=C2)F)C4=C(C=CC=C4F)O)Cl)N5CCN(C[C@@H]5C1=O)C(=O)C=C

Canonical SMILES

CN1C2=C(C3=CC(=C(C(=C3N=C2)F)C4=C(C=CC=C4F)O)Cl)N5CCN(CC5C1=O)C(=O)C=C

Origin of Product

United States

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